(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Overview
Description
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a heterocyclic organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amide or lactam precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce more saturated cyclic amines.
Scientific Research Applications
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A simpler analog with a similar core structure.
Cyclopentanone: Another related compound with a cyclopentane ring.
Hexahydro-1H-azepin-2-one: A compound with a similar fused ring system but with different ring sizes.
Uniqueness
(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its specific stereochemistry and fused ring structure, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSPDVTAKHCLW-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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